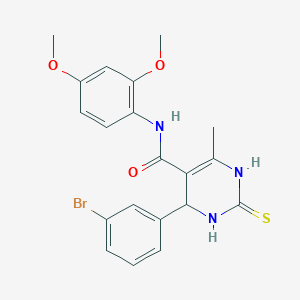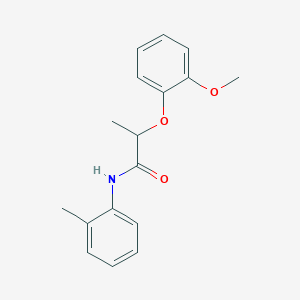![molecular formula C21H17BrN2O4 B3966521 4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3966521.png)
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has been extensively studied for its biological activities and has shown promising results in preclinical studies.
Mécanisme D'action
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide exerts its biological effects by binding to the bromodomain of BET proteins. The bromodomain is a conserved structural motif that recognizes and binds to acetylated lysine residues on histones. BET proteins contain two bromodomains, which are essential for their function in the regulation of gene expression. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated lysine residues. This results in the inhibition of gene transcription and the downregulation of genes that are essential for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is its high potency and selectivity for BET proteins. This makes it an ideal tool for studying the function of BET proteins in various biological processes. Another advantage is its excellent pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. One direction is the investigation of its therapeutic potential in combination with other drugs. Combining this compound with other cancer drugs or anti-inflammatory agents may enhance its efficacy and reduce the risk of drug resistance. Another direction is the development of more potent and selective BET inhibitors. The discovery of new BET inhibitors with improved pharmacokinetic properties and reduced toxicity will be critical for the development of BET-targeted therapies. Finally, the investigation of the role of BET proteins in other biological processes, such as neurodegeneration and cardiovascular disease, may lead to the identification of new therapeutic targets for these diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-cancer and anti-inflammatory effects in preclinical studies. Its high potency and selectivity for BET proteins make it an ideal tool for studying the function of BET proteins in various biological processes. However, further research is needed to fully understand the mechanism of action of this compound and its therapeutic potential in various diseases.
Applications De Recherche Scientifique
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation is associated with the development of cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of chronic inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce glucose levels in animal models.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-27-17-10-8-16(9-11-17)23-21(26)19(13-18-3-2-12-28-18)24-20(25)14-4-6-15(22)7-5-14/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPAJODVSCNOEQ-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3966440.png)
![3-(3-fluoro-4-methoxyphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(2-methylphenyl)-1H-pyrazole](/img/structure/B3966448.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966465.png)

![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3966479.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3966481.png)
![N-benzyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3966493.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966500.png)

![4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3966527.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966534.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966548.png)
![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B3966554.png)